BIS(TRIMETHYLSILYLMETHYL)AMINE

Overview

Description

BIS(TRIMETHYLSILYLMETHYL)AMINE, is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .

Mechanism of Action

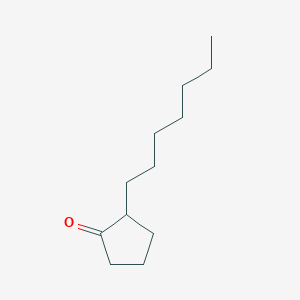

Bis(trimethylsilylmethyl)amine, also known as Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- or 1-trimethylsilyl-N-(trimethylsilylmethyl)methanamine, is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . This compound is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .

Target of Action

It acts as a reagent and a precursor to bases that are popular in these fields .

Mode of Action

This compound interacts with its targets through silylation, a process where a silicon atom is introduced into a molecule . This compound can replace hydrogen atoms in other molecules with trimethylsilyl groups .

Biochemical Pathways

It’s known that alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium . These derivatives are used as non-nucleophilic bases in synthetic organic chemistry .

Pharmacokinetics

It’s known that this compound is a colorless liquid with a density of 077 g cm−3 . It has a melting point of −78 °C and a boiling point of 126 °C . It undergoes slow hydrolysis in water .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. In organic synthesis and organometallic chemistry, it can facilitate the introduction of silicon atoms into molecules . It’s also increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to keep the compound away from heat, open flames, and sparks . The container should be kept tightly closed, and only non-sparking tools should be used . It’s also advised to take precautionary measures against static discharge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(TRIMETHYLSILYLMETHYL)AMINE, typically involves the reaction of methanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

BIS(TRIMETHYLSILYLMETHYL)AMINE, undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl groups are generally resistant to these processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trimethylsilyl chloride, triethylamine, and various oxidizing and reducing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Major Products Formed

The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, BIS(TRIMETHYLSILYLMETHYL)AMINE, is used as a reagent in organic synthesis. Its trimethylsilyl groups can serve as protecting groups for amines, allowing for selective reactions at other sites on the molecule .

Biology and Medicine

In biology and medicine, the compound is used in the synthesis of bioactive molecules. Its chemical inertness and stability make it a valuable building block for the development of pharmaceuticals and other biologically active compounds .

Industry

In industry, this compound, is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trimethylsilyl derivatives, such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide. These compounds share the characteristic trimethylsilyl groups but differ in their overall structure and reactivity .

Uniqueness

BIS(TRIMETHYLSILYLMETHYL)AMINE, is unique due to its specific combination of trimethylsilyl groups and methanamine backbone. This combination imparts distinct chemical properties, such as enhanced stability and selective reactivity, making it valuable for a wide range of applications .

Properties

IUPAC Name |

1-trimethylsilyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23NSi2/c1-10(2,3)7-9-8-11(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJILDWKZIVTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170549 | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-91-6 | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- serves as a crucial starting material for generating nonstabilized azomethine ylides (AMY). [] The compound undergoes sequential double desilylation in the presence of a silver(I) fluoride catalyst, ultimately producing the reactive AMY. This AMY then participates in intramolecular 1,3-dipolar cycloaddition reactions, leading to the formation of the complex pentacyclic structures found in alkaloids like (±)-pancracine, (±)-brunsvigine, (±)-maritidine, and (±)-crinine. This method allows for the stereospecific construction of the 5,11-methanomorphanthridine and 5,10b-phenanthridine frameworks characteristic of these alkaloids. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)